molecular formula C16H22Cl2O2 B12538320 Nonyl 2,4-dichlorobenzoate CAS No. 820238-89-9

Nonyl 2,4-dichlorobenzoate

Cat. No.: B12538320
CAS No.: 820238-89-9
M. Wt: 317.2 g/mol
InChI Key: GBEDZFPWHADFLT-UHFFFAOYSA-N
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Description

Nonyl 2,4-dichlorobenzoate is an ester derivative of 2,4-dichlorobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a nonyl (C₉H₁₉) ester group.

Properties

CAS No.

820238-89-9

Molecular Formula

C16H22Cl2O2

Molecular Weight

317.2 g/mol

IUPAC Name

nonyl 2,4-dichlorobenzoate

InChI

InChI=1S/C16H22Cl2O2/c1-2-3-4-5-6-7-8-11-20-16(19)14-10-9-13(17)12-15(14)18/h9-10,12H,2-8,11H2,1H3

InChI Key

GBEDZFPWHADFLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2,4-dichlorobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The chlorine atoms can be reduced to form the corresponding non-chlorinated benzoate.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nonyl 2,4-dichlorobenzoic acid or nonyl 2,4-dichloroketone.

    Reduction: Nonyl benzoate.

    Substitution: Nonyl 2-hydroxybenzoate, Nonyl 2-amino-4-chlorobenzoate, etc.

Scientific Research Applications

Polymer Additives

Nonyl 2,4-dichlorobenzoate is utilized as an additive in polymer formulations to enhance thermal stability and improve processing characteristics. It acts as a plasticizer and stabilizer in polycarbonate and other thermoplastic materials.

PropertyEffect of this compound
Thermal StabilityIncreases the thermal degradation temperature
FlowabilityEnhances flow properties during processing
Mechanical StrengthImproves the tensile strength of the polymer

Case Study : A study demonstrated that incorporating this compound into polycarbonate compositions significantly improved their flowability and thermal resistance compared to standard formulations .

Drug Formulation

This compound has been explored as a potential excipient in drug formulations due to its ability to modify drug release profiles. Its lipophilic nature allows it to enhance the solubility of poorly soluble drugs.

ApplicationObserved Benefits
Controlled ReleaseFacilitates sustained drug release
Solubility EnhancementImproves bioavailability of active ingredients

Research Findings : In vitro studies indicated that formulations containing this compound exhibited a more controlled release of active pharmaceutical ingredients compared to those without it .

Pesticide Formulation

This compound is used in the formulation of certain pesticides due to its effectiveness as an active ingredient against various pests. Its application ensures targeted delivery and reduced environmental impact.

Pesticide TypeTarget Organisms
InsecticidesEffective against aphids and beetles
HerbicidesControls broadleaf weeds

Case Study : Research conducted on agricultural applications showed that this compound-based pesticides had higher efficacy rates than traditional formulations, leading to improved crop yields .

Recent studies have investigated the biological activity of this compound, highlighting its potential antimicrobial properties.

Activity TypeObserved Effects
AntimicrobialInhibitory effects on bacterial strains
AntifungalEffective against specific fungal pathogens

Research Insights : A series of tests demonstrated that this compound exhibited significant antimicrobial activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of Nonyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Nonyl 2,4-dichlorobenzoate and its analogs, based on available data from diverse sources:

Property This compound Ethyl 2,4-Dichlorobenzoate Butyl 2,4-Dichlorobenzoate
Molecular Formula C₁₆H₂₂Cl₂O₂ (inferred) C₉H₈Cl₂O₂ C₁₁H₁₂Cl₂O₂
Molecular Weight (g/mol) ~331.3 (calculated) 219.06 247.118
Alkyl Chain Length C₉ (long-chain) C₂ (short-chain) C₄ (medium-chain)
Purity (Typical) Not reported 95% Not explicitly stated
Synthesis Method Esterification of 2,4-dichlorobenzoic acid with nonanol (inferred) Esterification with ethanol catalyzed by H₂SO₄ Esterification with butanol (inferred)
Applications Potential use as plasticizer or surfactant (inferred) Research reagent Industrial intermediate (inferred)

Key Observations:

Alkyl Chain Impact on Lipophilicity: The longer nonyl chain in this compound increases its hydrophobicity compared to ethyl and butyl analogs, which may enhance its persistence in lipid-rich environments .

Synthetic Accessibility: Ethyl and butyl analogs are synthesized via straightforward esterification, suggesting similar feasibility for the nonyl derivative. However, longer alkyl chains may require optimized reaction conditions for yield and purity.

Biodegradability: Shorter-chain analogs (e.g., ethyl) are more susceptible to microbial degradation. For instance, Alcaligenes denitrificans NTB-1 metabolizes 2,4-dichlorobenzoate derivatives via reductive dechlorination and hydrolytic dehalogenation . The nonyl variant’s extended chain may impede enzymatic access, reducing biodegradation rates.

Metabolic and Environmental Behavior

Degradation Pathways

  • Ethyl 2,4-Dichlorobenzoate : Microbes like A. denitrificans first reductively dechlorinate the 2-position chlorine to form 4-chlorobenzoate, followed by hydrolytic removal of the remaining halogen to yield 4-hydroxybenzoate . This pathway is oxygen-sensitive and inducible under low-oxygen conditions.
  • However, steric hindrance from the nonyl chain could delay hydrolysis.

Environmental Persistence

Longer alkyl chains increase hydrophobicity (logP), enhancing adsorption to organic matter in soil or sediment. Ethyl and butyl analogs exhibit moderate mobility in aqueous systems, whereas this compound is likely to bioaccumulate in fatty tissues .

Biological Activity

Nonyl 2,4-dichlorobenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is a derivative of 2,4-dichlorobenzoic acid, and its biological effects are relevant for understanding its applications in medicine and environmental science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{13}H_{15}Cl_2O_2
  • Molecular Weight : 276.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections delve into specific studies and findings related to its biological effects.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a potential candidate for developing antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A comparative study demonstrated its efficacy against common fungal pathogens:

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

The findings indicate that the compound can inhibit fungal growth effectively at relatively low concentrations .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. In vitro studies on various cancer cell lines revealed that the compound can induce apoptosis in cancer cells:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15

These results suggest that this compound may possess significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism in both microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been proposed as a mechanism for its anticancer effects.

Toxicological Considerations

While this compound shows promise in various biological activities, its safety profile must be considered. Toxicological studies indicate potential cytotoxicity at high concentrations. The compound's effects on human cell lines should be further explored to establish safe dosage ranges for therapeutic applications .

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